molecular formula C9H6FNO2 B1362253 3-Cyano-4-fluorophenylacetic acid CAS No. 519059-11-1

3-Cyano-4-fluorophenylacetic acid

Cat. No. B1362253
Key on ui cas rn: 519059-11-1
M. Wt: 179.15 g/mol
InChI Key: DOBONCGSXZWPIJ-UHFFFAOYSA-N
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Patent
US08362056B2

Procedure details

2-(3-Cyano-4-fluorophenyl)acetic acid (14.3 g, 79.8 mmol) was diluted with THF (150 mL) followed by the addition of tert-butyl N,N′-diispropylcarbamimidate (48.0 g, 239 mmol). After stirring for 12 hours, the reaction was filtered and the filtrate was concentrated. The residue was taken up in ethyl acetate 100 mL and washed with 1N HCl saturated bicarbonate water and brine. The organic layer was dried over MgSO4, filtered and concentrated. Additional precipitate was removed by filtration. The remaining residue was purified on a Biotage 40M column eluting over silica gel with hexanes:ethyl acetate (9:1) to yield tert-butyl 2-(3-cyano-4-fluorophenyl)acetate (10.0 g, 53.3% yield) as a clear oil that later solidified to a white solid.
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2]>C1COCC1>[C:1]([C:3]1[CH:4]=[C:5]([CH2:10][C:11]([O:13][C:3]([CH3:4])([CH3:8])[CH3:1])=[O:12])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2]

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by the addition of tert-butyl N,N′-diispropylcarbamimidate (48.0 g, 239 mmol)
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
washed with 1N HCl saturated bicarbonate water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Additional precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified on a Biotage 40M column
WASH
Type
WASH
Details
eluting over silica gel with hexanes:ethyl acetate (9:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1F)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 53.3%
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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